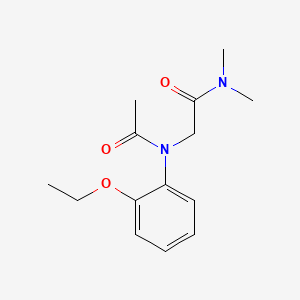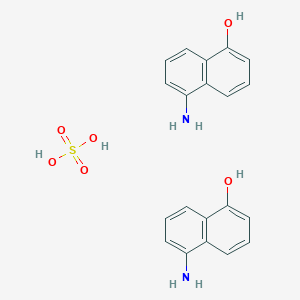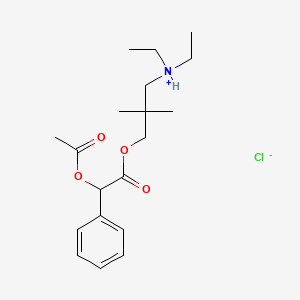
2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes hydroxyl and amino groups, making it a valuable reagent in synthetic chemistry and a potential candidate for various biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol typically involves the reaction of 2-amino-2-methyl-1-propanol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 2-amino-2-methyl-1-propanol with ethylene oxide: This step is carried out in the presence of a catalyst, such as a strong base, to facilitate the reaction.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification methods, such as chromatography, ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Acts as a chelating agent for metal ions, facilitating various biochemical reactions.
Medicine: Potential use in drug formulation and delivery due to its ability to interact with biological molecules.
Industry: Utilized in the production of surfactants, emulsifiers, and stabilizers.
Mecanismo De Acción
The mechanism of action of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions. This coordination can influence the reactivity of metal ions in biochemical processes, making it a valuable tool in both research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but with dimethylamino groups instead of hydroxymethylethoxy groups.
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane:
Uniqueness
2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol is unique due to its combination of hydroxyl and amino groups, which provide it with distinct reactivity and coordination properties. This makes it particularly useful in applications requiring both nucleophilic and electrophilic interactions.
Propiedades
Número CAS |
98143-42-1 |
|---|---|
Fórmula molecular |
C10H23NO5 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
2-[bis(1-hydroxypropan-2-yloxy)amino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H23NO5/c1-8(5-12)15-11(10(3,4)7-14)16-9(2)6-13/h8-9,12-14H,5-7H2,1-4H3 |
Clave InChI |
ITWBTKKKYMSITK-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)ON(C(C)(C)CO)OC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


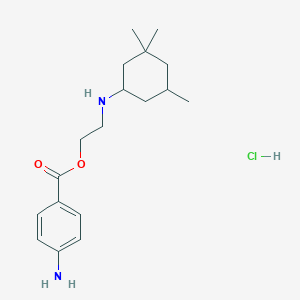
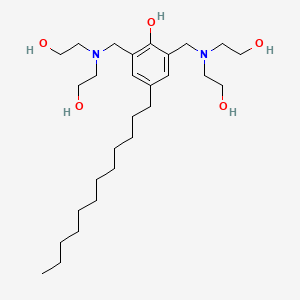
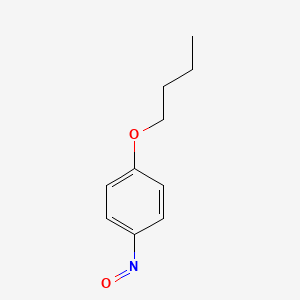

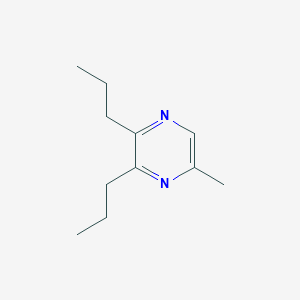
![2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI)](/img/structure/B13779240.png)
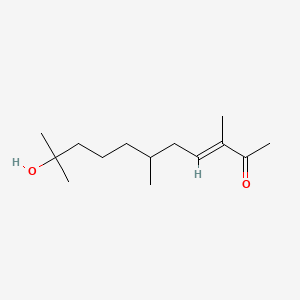
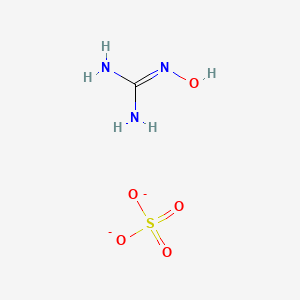
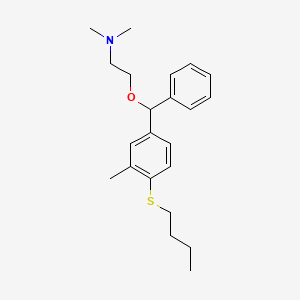

![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
